molecular formula C18H25NO4 B3034142 Benzyl 1-Boc-piperidine-3-carboxylate CAS No. 139985-95-8

Benzyl 1-Boc-piperidine-3-carboxylate

Cat. No. B3034142
CAS RN: 139985-95-8
M. Wt: 319.4 g/mol
InChI Key: PCDSVOCCBYCHPQ-UHFFFAOYSA-N
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Description

Benzyl 1-Boc-piperidine-3-carboxylate (CAS# 139985-95-8) is a useful research chemical . It is a carbonyl compound .


Synthesis Analysis

The synthesis of Benzyl 1-Boc-piperidine-3-carboxylate involves several steps. During the optimization of the reaction conditions in different solvents, 1 H-NMR analysis of the crude reaction mixture after 1 h showed the formation of an intermediate compound .


Molecular Structure Analysis

The molecular structure of Benzyl 1-Boc-piperidine-3-carboxylate is represented by the formula C18H25NO4 . The InChI code for this compound is 1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-7-10-15(12-19)16(20)22-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3 .


Chemical Reactions Analysis

The chemical reactions involving Benzyl 1-Boc-piperidine-3-carboxylate are complex and involve several steps. For instance, it has been reported that the compound can be used in the synthesis of serotonin 5-HT6 and dopamine D2 receptor ligands . It can also be used for the synthesis of a 11-C labelled ligands for imaging vesicular acetylcholine transporter .


Physical And Chemical Properties Analysis

Benzyl 1-Boc-piperidine-3-carboxylate is a solid or liquid at room temperature . It should be stored in a dry place at 2-8°C .

Scientific Research Applications

Safety And Hazards

The compound is classified as a warning under the GHS07 signal word . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

3-O-benzyl 1-O-tert-butyl piperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-7-10-15(12-19)16(20)22-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDSVOCCBYCHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 1-Boc-piperidine-3-carboxylate

Synthesis routes and methods

Procedure details

Benzyl bromide (4.34 g, 25.4 mmol) and potassium carbonate (4.80 g, 34.7 mmol) were added to 1-(tert-butoxycarbonyl)nipecotic acid (5.30 g, 23.1 mmol) in N,N-dimethylformamide (20 mL). The mixture was stirred at room temperature for 6 hours. Subsequently, water was added and the mixture was extracted with ethyl acetate. The organic layer washed sequentially with water and brine and was dried over sodium sulfate. The solvent was then evaporated to give 7.11 g (96%) of the desired compound as a pale yellow oil.
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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